molecular formula C21H18N2O2 B14812700 2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide

2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide

Cat. No.: B14812700
M. Wt: 330.4 g/mol
InChI Key: IGIYLIUEWLINBM-UHFFFAOYSA-N
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Description

2-{[2-(benzyloxy)benzylidene]amino}benzamide is an organic compound with the molecular formula C21H18N2O2 It is characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(benzyloxy)benzylidene]amino}benzamide typically involves the condensation reaction between 2-aminobenzamide and 2-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 2-{[2-(benzyloxy)benzylidene]amino}benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(benzyloxy)benzylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

2-{[2-(benzyloxy)benzylidene]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(benzyloxy)benzylidene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-methoxybenzylidene)amino]benzamide}: Similar structure with a methoxy group instead of a benzyloxy group.

    2-{[2-(4-chlorobenzylidene)amino]benzamide}: Contains a chlorine substituent instead of a benzyloxy group.

Uniqueness

2-{[2-(benzyloxy)benzylidene]amino}benzamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs, potentially resulting in distinct biological effects and applications .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(2-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-21(24)18-11-5-6-12-19(18)23-14-17-10-4-7-13-20(17)25-15-16-8-2-1-3-9-16/h1-14H,15H2,(H2,22,24)

InChI Key

IGIYLIUEWLINBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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